molecular formula C11H7NO3 B1353687 3-Cyano-7-hydroxy-4-methylcoumarin CAS No. 2829-46-1

3-Cyano-7-hydroxy-4-methylcoumarin

Cat. No. B1353687
CAS RN: 2829-46-1
M. Wt: 201.18 g/mol
InChI Key: GLGBPOSQDAZSIZ-UHFFFAOYSA-N
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Description

3-Cyano-7-hydroxy-4-methylcoumarin (CHMC) is a compound with the molecular formula C11H7NO3 . It has been isolated from Curcuma longa isopropanol extract . This compound may be used as a reagent for the stereo-specific preparation of RP and SP-O-alkyl methylphosphonyl-CHMC esters .


Synthesis Analysis

The synthesis of 7-hydroxy-4-methylcoumarin, a similar compound, has been studied via the Pechmann reaction from resorcinol and ethyl acetoacetate on H-Beta zeolite . The reaction was proposed to be a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration . Another synthetic route involves the Knoevenagel condensation of o-hydroxyacetophenone with ethyl cyanoacetate catalyzed by calcined Mg-Al hydrotalcite .


Molecular Structure Analysis

The molecular weight of 3-Cyano-7-hydroxy-4-methylcoumarin is 201.18 g/mol . The SMILES string representation of the molecule is CC1=C(C#N)C(=O)Oc2cc(O)ccc12 . The InChI representation is 1S/C11H7NO3/c1-6-8-3-2-7(13)4-10(8)15-11(14)9(6)5-12/h2-4,13H,1H3 .


Chemical Reactions Analysis

The reaction to provide the 7-hydroxy-4-methylcoumarin was proposed to be a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration . The calculated activation energy was compared with the experimental measurement .


Physical And Chemical Properties Analysis

The melting point of 3-Cyano-7-hydroxy-4-methylcoumarin is 300-304 °C . The compound is predicted to have a density of 1.43±0.1 g/cm3 . The pKa is predicted to be 7.14±0.20 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

3-Cyano-7-hydroxy-4-methylcoumarin is a compound of interest due to its use in the synthesis of various pharmacologically relevant molecules. Its synthesis through phase transfer catalysis has been documented, highlighting its importance in creating compounds such as methine dyes, 3-carboxycoumarins (used in the synthesis of cephalosporins and modified penicillins), and oxygen-bridged tetrahydropyridones. The derivatives of 3-cyanocoumarins have been noted for their specific inhibitory effects on α-chymotrypsin and human leukocyte elastase, indicating their potential in medicinal chemistry applications (S. Seema, Surender Kumar, J. K. Makrandi, 2005).

Anticancer Potential

Research has explored the structure-activity relationship of 4-methylcoumarin derivatives, including those similar to 3-Cyano-7-hydroxy-4-methylcoumarin, showing significant anticancer activity against various human cancer cell lines. This suggests the potential of these compounds in developing novel chemotherapeutic agents with improved efficacy and safety profiles (R. Miri et al., 2016).

Antioxidant and Radical-Scavenging Properties

4-Methylcoumarins, including derivatives similar to 3-Cyano-7-hydroxy-4-methylcoumarin, have shown excellent antioxidant and radical-scavenging properties in various experimental models. These properties are crucial for therapeutic applications in conditions characterized by free radical overproduction (Giuseppa Morabito et al., 2010).

Photophysical and Photochemical Applications

The study of zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups has revealed insights into the photophysicochemical properties of these compounds. This research opens up possibilities for the use of 3-Cyano-7-hydroxy-4-methylcoumarin derivatives in photodynamic therapy and other applications requiring controlled light-induced activity (Halid Kuruca et al., 2018).

Safety And Hazards

3-Cyano-7-hydroxy-4-methylcoumarin is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Future Directions

Given the biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . Therefore, future research may focus on developing new methods and techniques for synthesizing coumarin derivatives, including 3-Cyano-7-hydroxy-4-methylcoumarin, and investigating their potential applications in medicine and pharmacy .

properties

IUPAC Name

7-hydroxy-4-methyl-2-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c1-6-8-3-2-7(13)4-10(8)15-11(14)9(6)5-12/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGBPOSQDAZSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419830
Record name 3-Cyano-7-hydroxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-7-hydroxy-4-methylcoumarin

CAS RN

2829-46-1
Record name 3-Cyano-7-hydroxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-7-hydroxy-4-methylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
EO Akumu - Kabarak Journal of Research & Innovation, 2019 - ojs.kabarak.ac.ke
… Staining solutions of 3-cyano-7-hydroxy-4-methylcoumarin in water and methanol were prepared by dissolving 0.1 mg of the dye in 100 mL of distilled water (1 ppm). Iodine was …
Number of citations: 2 ojs.kabarak.ac.ke
EO AKUMU - 2021 - 41.89.164.27
… synthesized by introducing fluoride responsive tert-butyldimethylsilylchloride (TBDMS) and tertbutyldiphenylsilylchloride (TBDPS) moieties into the 3-cyano-7-hydroxy-4methylcoumarin …
Number of citations: 2 41.89.164.27
JS Kebenei, AE Otieno
Number of citations: 0
Y Ashani, RD Gupta, M Goldsmith, I Silman… - Chemico-biological …, 2010 - Elsevier
… preferentially the less-toxic R P enantiomers of nerve agents and of their fluorogenic surrogates containing the fluorescent leaving group, 3-cyano-7-hydroxy-4-methylcoumarin (CHMC). …
Number of citations: 46 www.sciencedirect.com
EO Akumu, SJ Kebenei - Kabarak Journal of Research & …, 2019 - journals.kabarak.ac.ke
… 3-cyano-7-Hydroxy-4-methylcoumarin (2 g, 0.01mol) was dissolved in 100 mL of THF and stirred under nitrogen atmosphere till a clear solution was obtained. Imidazole (0.68 g, 0.01mol…
Number of citations: 1 journals.kabarak.ac.ke
WS Choi, SH Chang, JE Kim, SE Lee - Journal of the Korean Society for …, 2013 - Springer
… Changing polarity of other elements by addition on the B rings could contribute to the enhanced cholesterol-lowering activity such as 3-cyano-7-hydroxy-4-methylcoumarin (Fig. 1, …
Number of citations: 11 link.springer.com
JW Wafula, GS Manyali, JW Makokha… - The Kabarak University … - ir.kabarak.ac.ke
… structure of 3-cyano-7-hydroxy-4-methylcoumarin Results and discussion Absorption and fluorescence emission spectra of 3-cyano-7-hydroxy-4-methylcoumarin (3C7H4M) and was …
Number of citations: 6 ir.kabarak.ac.ke
F Ma, M Fischer, Y Han, SG Withers, Y Feng… - Analytical …, 2016 - ACS Publications
… The syntheses of fluorogenic phosphotriester substrates derived from 3-cyano-7-hydroxy-4-methylcoumarin (CHMC, 4), 7-hydroxycoumarin-3-carboxylic acid (HCCA, 6), and 7-…
Number of citations: 34 pubs.acs.org
D Tawfik, JL Sussman… - 2008 - apps.dtic.mil
… (CMP), where the leaving group, X, is 3-cyano-7-hydroxy-4methylcoumarin. (-)-IMP and (-)-… remove excess of the free leaving group, 3-cyano-7-hydroxy-4-methylcoumarin. The (-)-CMP …
Number of citations: 2 apps.dtic.mil
JL Sussman - 2009 - researchgate.net
… (CMP), where the leaving group, X, is 3-cyano-7-hydroxy-4methylcoumarin. (-)-IMP and (-)-… remove excess of the free leaving group, 3-cyano-7-hydroxy-4-methylcoumarin. The (-)-CMP …
Number of citations: 0 www.researchgate.net

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